molecular formula C8H10N2O2 B3022599 Methyl 3-amino-2-methylpyridine-4-carboxylate CAS No. 1227581-39-6

Methyl 3-amino-2-methylpyridine-4-carboxylate

Cat. No.: B3022599
CAS No.: 1227581-39-6
M. Wt: 166.18 g/mol
InChI Key: WKDCUNZSNDZNHH-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methylpyridine-4-carboxylate (CAS: 1227581-39-6) is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It features a pyridine ring substituted with an amino group at position 3, a methyl group at position 2, and a methyl ester at position 2. This structure renders it a versatile intermediate in pharmaceutical synthesis and organic chemistry, particularly in the development of bioactive molecules. Its stability under ambient storage conditions and moderate polarity make it suitable for diverse synthetic applications .

Properties

IUPAC Name

methyl 3-amino-2-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-7(9)6(3-4-10-5)8(11)12-2/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDCUNZSNDZNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253551
Record name Methyl 3-amino-2-methyl-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-39-6
Record name Methyl 3-amino-2-methyl-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-2-methyl-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-methylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-amino-4-methylpyridine with methanol in the presence of a base such as sodium acetate. The reaction is typically carried out in a high-pressure reaction vessel at elevated temperatures and pressures to facilitate the formation of the desired ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-methylpyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-2-methylpyridine-4-carboxylate has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli.
Compound DerivativeMIC (µg/mL)Target Pathogen
Derivative A32Staphylococcus aureus
Derivative B64Escherichia coli
Derivative C16Pseudomonas aeruginosa
  • Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Intermediate in Drug Development : It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique functional groups facilitate various chemical transformations, such as nucleophilic substitutions and esterifications.

Material Science

The compound is also explored for its role in developing advanced materials:

  • Electronic and Optical Properties : Research indicates that derivatives of this compound can be engineered to exhibit specific electronic or optical properties, making them suitable for applications in sensors and electronic devices.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial properties of several derivatives of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against a panel of bacterial strains, demonstrating promising activity that warrants further investigation for clinical applications.

Case Study 2: Synthesis of Novel Compounds

Research conducted on the synthesis pathways of this compound highlighted its utility as an intermediate in creating novel heterocyclic compounds with enhanced biological activities. The study documented various synthetic routes and their efficiencies, emphasizing the compound's role as a precursor in drug discovery.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methylpyridine-4-carboxylate depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The exact mechanism involves binding to active sites or allosteric sites on target proteins, leading to changes in their activity .

Comparison with Similar Compounds

Key Observations :

  • Ring Complexity: The third compound features a fused thieno[2,3-b]pyridine system with bulky aromatic substituents (methoxyphenyl and phenyl groups), significantly elevating its molecular weight and steric hindrance .

Physicochemical Properties

Solubility and Reactivity

  • This compound: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and amino groups. The methyl group at position 2 reduces polarity compared to the methylamino analog .
  • Thieno[2,3-b]pyridine derivative: Low aqueous solubility due to aromatic substituents and fused thiophene ring; soluble in chlorinated solvents (e.g., dichloromethane) .

Stability

  • The methyl ester group in all three compounds confers hydrolytic stability under neutral conditions but susceptibility to alkaline or acidic hydrolysis.
  • The thieno[2,3-b]pyridine derivative exhibits greater thermal stability due to extended π-conjugation and rigid fused-ring system .

Research Findings and Implications

  • Synthetic Utility: The target compound’s methyl group at position 2 simplifies synthetic routes compared to the methylamino analog, which requires additional steps for N-methylation .
  • Biological Activity: Methylamino-substituted derivatives exhibit higher bioactivity in preliminary assays, likely due to improved target engagement via hydrogen bonding .
  • Material Science Potential: The thieno[2,3-b]pyridine derivative’s extended conjugation suggests utility in organic semiconductors, though its synthetic complexity limits scalability .

Biological Activity

Methyl 3-amino-2-methylpyridine-4-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O2C_8H_{10}N_2O_2. Its structural characteristics enable it to interact with various biological targets, which is a common trait among pyridine derivatives. The compound's ability to form hydrogen bonds and its lipophilicity contribute to its biological activity.

Target Interactions:
Pyridine derivatives are known to interact with multiple receptors and enzymes, influencing various biochemical pathways. This compound may engage in receptor modulation, leading to changes in cellular signaling pathways.

Biochemical Pathways:
The compound's structural similarity to other biologically active pyridines suggests potential involvement in metabolic processes, including those related to vitamin B6 metabolism. This interaction could facilitate various physiological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized several derivatives of pyridine carboxylates and evaluated their in vitro antimicrobial activity against various bacterial strains. The results demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria.

CompoundAntimicrobial Activity (Zone of Inhibition in mm)
This compound18 (Staphylococcus aureus)
This compound16 (Escherichia coli)

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The potential anticancer effects of this compound have been explored through various studies. One notable study investigated the effects of related pyridine derivatives on triple-negative breast cancer (TNBC) cell lines. The results indicated that certain compounds led to significant growth inhibition in cancer cells while exhibiting minimal toxicity to non-tumorigenic cells.

Case Study:
In a study involving the treatment of MDA-MB-231 cells with a derivative similar to this compound, the following results were observed:

TreatmentGI50 Concentration (μM)Effect on Cell Proliferation (%)
Compound A13Decreased by 40%
Control (DMSO)-No significant change

The treated cells showed an increased proportion of cells in the G0/G1 phase and a decrease in S phase, indicating cell cycle arrest, which is a desired effect in anticancer therapies.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Methyl 3-amino-2-methylpyridine-4-carboxylate?

Answer:
A plausible route involves multi-step synthesis, including:

  • Esterification : Reacting the corresponding carboxylic acid with methanol under acidic conditions, using catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to enhance efficiency .
  • Amination : Introducing the amino group via nucleophilic substitution or reductive amination, depending on precursor availability. For example, Biginelli-like cyclocondensation (used in analogous pyridine derivatives) could be adapted, employing ethyl acetoacetate, aldehydes, and thioureas in a one-pot reaction .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by purity validation via HPLC (>95%) .

Advanced: How can researchers resolve discrepancies between NMR and mass spectrometry data during structural elucidation?

Answer:
Discrepancies often arise from impurities, isotopic patterns, or dynamic effects. Methodological steps include:

  • Cross-validation : Confirm molecular weight via high-resolution mass spectrometry (HRMS) and compare with theoretical values.
  • 2D NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign proton-carbon correlations unambiguously .
  • Crystallography : If crystals are obtainable, X-ray diffraction (using programs like SHELXL) provides definitive structural proof .
  • Computational modeling : Optimize the structure using DFT calculations (e.g., Gaussian) to simulate NMR spectra and match experimental data .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm functional groups and regiochemistry. For example, the methyl ester typically shows a singlet near δ 3.8–4.0 ppm .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

Advanced: How can reaction conditions be optimized to enhance yield while maintaining purity in large-scale synthesis?

Answer:
Optimization strategies involve:

  • Design of Experiments (DoE) : Use factorial designs to evaluate temperature, solvent, and catalyst effects. For instance, DMAP concentration in esterification significantly impacts yield .
  • Catalyst screening : Test alternatives like HOBt/DMAP or enzymatic catalysts for greener synthesis.
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress in real-time .
  • Workflow adjustments : Implement flow chemistry to improve heat/mass transfer and reduce side reactions .

Basic: What are the key challenges in stabilizing this compound during storage?

Answer:

  • Hydrolysis risk : Store under anhydrous conditions (desiccator, argon atmosphere) due to the ester group’s sensitivity to moisture .
  • Light sensitivity : Use amber vials to prevent photodegradation of the pyridine ring.
  • Temperature : Maintain at –20°C for long-term stability, with periodic HPLC checks for decomposition .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Answer:

  • DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. The amino group’s lone pair likely directs reactivity toward electrophilic substitution .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
  • Solvent effects : Use COSMO-RS models to predict solvation energies and optimize reaction media .

Basic: What spectroscopic "red flags" indicate impurities in this compound?

Answer:

  • NMR : Extra peaks in the aromatic region (δ 6.5–8.5 ppm) suggest unreacted starting materials or byproducts.
  • HPLC : Shoulders or split peaks indicate co-eluting impurities; use gradient elution to improve resolution .
  • MS : Adducts (e.g., [M+Na]⁺) or isotope clusters inconsistent with the molecular formula signal contamination .

Advanced: How to address low reproducibility in crystallography data for structural confirmation?

Answer:

  • Crystallization optimization : Screen solvents (e.g., DCM/hexane) and use seed crystals.
  • Twinned data refinement : Apply SHELXL’s TWIN and BASF commands to model twinning .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-methylpyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-methylpyridine-4-carboxylate

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